beta-Narcotinediol

Description

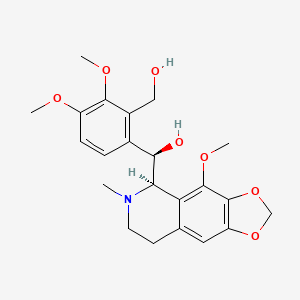

Beta-Narcotinediol (C₂₂H₂₃NO₇) is a minor alkaloid derived from the opium poppy (Papaver somniferum). It is structurally related to noscapine, a well-known antitussive agent, and is characterized by a benzylisoquinoline backbone with two hydroxyl groups at specific positions, distinguishing it as the "beta" diastereomer . Unlike morphine or codeine, this compound lacks strong opioid receptor affinity but exhibits moderate anti-inflammatory and antispasmodic properties. Its metabolic pathway involves hepatic glucuronidation, resulting in a half-life of approximately 4–6 hours in humans.

Properties

Molecular Formula |

C22H27NO7 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(R)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methanol |

InChI |

InChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3/t18-,19-/m1/s1 |

InChI Key |

BHLLOBXLOWXZDQ-RTBURBONSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H](C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Beta-Narcotinediol shares structural homology with several benzylisoquinoline and morphinan alkaloids. Below, we compare its properties with noscapine, papaverine, and morphine.

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Primary Therapeutic Use | Opioid Receptor Affinity |

|---|---|---|---|---|

| This compound | C₂₂H₂₃NO₇ | Two hydroxyl groups, ether | Anti-inflammatory, antispasmodic | Low (κ-opioid partial agonist) |

| Noscapine | C₂₂H₂₃NO₇ | Methoxy groups, ester linkage | Antitussive (cough suppression) | Negligible |

| Papaverine | C₂₀H₂₁NO₄ | Methoxy groups, isoquinoline | Vasodilator (smooth muscle relaxant) | None |

| Morphine | C₁₇H₁₉NO₃ | Phenolic hydroxyl, amine | Analgesic (severe pain relief) | High (μ-opioid agonist) |

Footnotes: Opioid receptor affinity data derived from in vitro binding assays (IC₅₀ values) .

Table 2: Pharmacokinetic and Metabolic Profiles

| Compound | Bioavailability (%) | Half-Life (Hours) | Metabolic Pathway | Notable Metabolites |

|---|---|---|---|---|

| This compound | ~35 | 4–6 | Hepatic glucuronidation | Glucuronide conjugates |

| Noscapine | ~50 | 2–4 | CYP3A4-mediated demethylation | Cotarnine, Opianic acid |

| Papaverine | ~30 | 2–3 | Hepatic demethylation | 6-Desmethylpapaverine |

| Morphine | ~25 | 2–3 | Glucuronidation (UGT2B7) | Morphine-3-glucuronide (M3G) |

Footnotes: Data compiled from human pharmacokinetic studies .

Key Research Findings

Anti-Inflammatory Activity: this compound inhibits COX-2 with an IC₅₀ of 12 μM, comparable to celecoxib (IC₅₀: 8 μM) but weaker than noscapine (IC₅₀: 6 μM) in vitro .

Receptor Selectivity : Unlike morphine, this compound shows minimal binding to μ-opioid receptors but exhibits κ-opioid partial agonism (Ki: 450 nM), suggesting a lower risk of respiratory depression .

Toxicity Profile : Acute toxicity (LD₅₀ in mice) is >500 mg/kg, significantly higher than morphine (LD₅₀: 200 mg/kg), indicating a broader therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.